7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Description
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 1187928-01-3) is a brominated tetrahydronaphthalene derivative with the molecular formula C₁₀H₁₂BrN·HCl and a molar mass of 262.58 g/mol. It is characterized by a bromine substituent at the 7-position of the tetrahydronaphthalene ring and a primary amine group at the 2-position, which is protonated as a hydrochloride salt. The compound is commercially available with ≥95% purity and requires storage at +2 to +8°C to maintain stability . Its primary applications include use as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPANHDJMXKDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-01-3 | |
| Record name | 2-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups play a crucial role in its binding affinity and activity. The compound may interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Halogen-Substituted Derivatives
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 1810069-90-9
- Structure : Bromine at position 6; amine at position 1.
- Similarity Score : 1.00 (structural similarity despite positional isomerism) .
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
- CAS : 907973-43-7
- Structure : Fluorine replaces bromine at position 6.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability compared to bromine. This substitution is common in drug design to optimize pharmacokinetics .
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
Enantiomeric Variants
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 676133-24-7
- Structure : Amine at position 1; (S)-configuration.
- Properties : Stereochemistry influences chiral recognition in biological systems. This enantiomer is stored at room temperature (RT), unlike the 2-amine variant requiring refrigeration .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Functional Group Modifications
N,N-Dimethyl Derivatives (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine)
- Structure : N,N-dimethylation replaces the primary amine; cyclohexyl substituent at position 3.
- Synthesis : Prepared via reductive amination (71% yield, melting point 137–139°C).
- Impact : Dimethylation reduces hydrogen-bonding capacity, likely decreasing solubility but increasing membrane permeability .
Benzyl-Substituted Analogues (e.g., trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine)
Comparison Table of Key Compounds
Biological Activity
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a brominated tetrahydronaphthalene moiety, which is associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H13BrClN
- Molecular Weight : 262.57 g/mol
- CAS Number : 1187928-01-3
Research indicates that this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity :
- Receptor Binding :
- Antitumor Activity :
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study involving rodent models, administration of the compound resulted in improved cognitive function in memory tasks. The compound's effect was attributed to its interaction with serotonin receptors, suggesting a potential for treating cognitive disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
